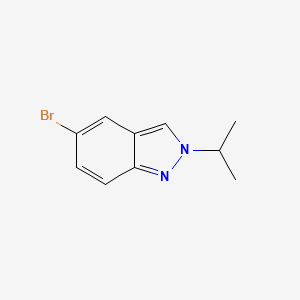

5-Bromo-2-isopropyl-2H-indazole

Descripción general

Descripción

5-Bromo-2-isopropyl-2H-indazole is a chemical compound with the molecular formula C10H11BrN2 It is a derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropyl-2H-indazole typically involves several steps:

Acylation: The starting material, often a substituted aniline, undergoes acylation with an acyl chloride to form an intermediate.

Grignard Reaction: The intermediate is then reacted with an isopropyl Grignard reagent to introduce the isopropyl group.

Cyclization: The resulting compound undergoes cyclization with hydrazine hydrate to form the indazole ring.

Bromination: Finally, the indazole derivative is brominated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process typically involves:

Batch Processing: Using large reactors to carry out the multi-step synthesis.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Ensuring the product meets the required purity standards through rigorous testing.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-isopropyl-2H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas with a palladium catalyst is often employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2-isopropyl-2H-indazole serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential as selective inhibitors of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are critical in cell cycle regulation. Inhibition of these kinases has therapeutic implications for various cancers and inflammatory diseases .

Case Study: CDK Inhibition

A recent study highlighted the effectiveness of this compound derivatives in inhibiting CDK4 and CDK6. These compounds demonstrated significant anti-proliferative effects in cancer cell lines, indicating their potential as targeted therapies for cancer treatment .

Research has shown that this compound exhibits various biological activities, including:

- Antimicrobial Properties: The compound has been tested against a range of bacterial strains, showing promising results in inhibiting growth.

- Anti-inflammatory Effects: Its interaction with cyclooxygenase-2 (COX-2) suggests a role in reducing inflammation by decreasing the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha.

Material Science

In addition to its medicinal applications, this compound is used in the development of new materials. It acts as an intermediate in synthesizing dyes and pigments, contributing to advancements in material chemistry.

Synthetic Routes

The synthesis of this compound typically involves bromination reactions with 2-isopropylindazole. The reaction conditions can be optimized to enhance yield and purity, often utilizing solvents like acetic acid or chloroform under controlled temperatures.

| Synthesis Method | Reaction Conditions | Yield |

|---|---|---|

| Bromination | Acetic acid, room temperature | High |

| Continuous flow reactors | Automated systems for large-scale production | Very High |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its molecular weight (211.06 g/mol) and potential bioavailability characteristics that are essential for drug development. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-isopropyl-2H-indazole involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-methyl-2H-indazole: Similar in structure but with a methyl group instead of an isopropyl group.

2-Isopropyl-2H-indazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

5-Bromo-2-isopropyl-2H-indazole is unique due to the presence of both the bromine and isopropyl groups, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

5-Bromo-2-isopropyl-2H-indazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom and an isopropyl group. These features contribute to its biological activity, making it a subject of various research studies aimed at understanding its potential therapeutic applications.

The chemical formula of this compound is . Its synthesis typically involves several steps, including acylation, Grignard reaction, cyclization, and bromination, which highlight its versatility as a synthetic intermediate in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus blocking their activity.

- Receptor Modulation : It modulates receptor activity by binding to receptor sites, influencing various signal transduction pathways .

Biological Activity

Research has demonstrated that derivatives of indazole, including this compound, exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that indazole derivatives possess potent antiprotozoal activity against pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. For instance, certain derivatives were found to be more effective than the reference drug metronidazole .

- Anti-inflammatory Properties : Some studies have indicated that these compounds may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests potential applications in treating inflammatory diseases .

- Antidiabetic Potential : A patent highlights the use of this compound as a pharmaceutical composition for preventing or treating metabolic disorders, particularly diabetes. The compound acts on sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound and its derivatives:

Propiedades

IUPAC Name |

5-bromo-2-propan-2-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGHIVSTILBEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682069 | |

| Record name | 5-Bromo-2-(propan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-61-9 | |

| Record name | 5-Bromo-2-(1-methylethyl)-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(propan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-isopropyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.